molecular formula C12HBr4Cl2NOS B14525778 1,2,8,9-Tetrabromo-4,7-dichloro-3H-phenothiazin-3-one CAS No. 62721-54-4

1,2,8,9-Tetrabromo-4,7-dichloro-3H-phenothiazin-3-one

Cat. No.: B14525778
CAS No.: 62721-54-4
M. Wt: 597.7 g/mol
InChI Key: BMNORPCPVWUZOX-UHFFFAOYSA-N
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Description

1,2,8,9-Tetrabromo-4,7-dichloro-3H-phenothiazin-3-one is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of phenothiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its distinct reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,8,9-tetrabromo-4,7-dichloro-3H-phenothiazin-3-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of phenothiazine derivatives under controlled conditions. The reaction conditions often require the use of bromine and chlorine sources, such as bromine water and chlorine gas, in the presence of catalysts like iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps maintain the desired reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1,2,8,9-Tetrabromo-4,7-dichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized phenothiazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted phenothiazine derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

1,2,8,9-Tetrabromo-4,7-dichloro-3H-phenothiazin-3-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2,8,9-tetrabromo-4,7-dichloro-3H-phenothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity to target molecules. It can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrabromo-3,6-dichlorobenzene: Another halogenated compound with similar bromine and chlorine substitutions.

    Dibenzodioxin, 1,2,8,9-tetrabromo-, 3,7-dichloro-: A structurally related compound with similar halogenation patterns.

Uniqueness

1,2,8,9-Tetrabromo-4,7-dichloro-3H-phenothiazin-3-one is unique due to its specific arrangement of bromine and chlorine atoms on the phenothiazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and properties are advantageous.

Properties

CAS No.

62721-54-4

Molecular Formula

C12HBr4Cl2NOS

Molecular Weight

597.7 g/mol

IUPAC Name

1,2,8,9-tetrabromo-4,7-dichlorophenothiazin-3-one

InChI

InChI=1S/C12HBr4Cl2NOS/c13-4-2(17)1-3-9(5(4)14)19-10-6(15)7(16)11(20)8(18)12(10)21-3/h1H

InChI Key

BMNORPCPVWUZOX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)Br)N=C3C(=C(C(=O)C(=C3Br)Br)Cl)S2

Origin of Product

United States

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